N-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE
Description
N-(4-Chloro-3-Nitrophenyl)-6-Methoxy-2,2,4-Trimethyl-1,2-Dihydroquinoline-1-Carboxamide is a synthetic quinoline derivative characterized by a substituted carboxamide group at the 1-position and a 6-methoxy substituent on the quinoline core. The compound’s structure includes a 4-chloro-3-nitrophenyl moiety, which distinguishes it from analogous derivatives.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethylquinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-12-11-20(2,3)23(17-8-6-14(28-4)10-15(12)17)19(25)22-13-5-7-16(21)18(9-13)24(26)27/h5-11H,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKNSOOOMVLIPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-1-carboxamide typically involves multiple steps. One common approach is the reaction of 4-chloro-3-nitroaniline with 6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-1-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-(4-Chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific optical or electronic properties.
Mechanism of Action
The mechanism by which N-(4-Chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-1-carboxamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with two structurally related compounds from the provided evidence:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Impact on Physicochemistry: The 4-chloro-3-nitrophenyl group in the target compound increases polarity (higher PSA) compared to the cyclohexyl analog, which has a PSA of 41.57 Ų . This difference likely affects solubility and bioavailability.
Structural Divergence from Carboline Analogs: The tetrahydro-gamma-carboline in lacks the carboxamide group and features a fused tricyclic system, reducing conformational flexibility compared to the dihydroquinoline backbone .
Mass Spectrometric Behavior: While the target compound’s mass spectrum is unreported, the carboline analog (C₁₅H₂₀N₂O) exhibits a base peak at m/z 187 (100% intensity), attributed to fragmentation at the methoxy-substituted aromatic ring . This contrasts with quinoline derivatives, which often fragment at the carboxamide bond.
Research Findings and Limitations
- Synthetic Feasibility : The cyclohexyl analog () demonstrates stability under high-temperature conditions (boiling point >500°C), suggesting that the target compound’s nitro group may require milder synthetic protocols to prevent decomposition .
- Bioactivity Gaps: No direct biological data are available for the target compound. However, the cyclohexyl analog’s lower polarity may favor membrane permeability, while the nitro group in the target compound could confer redox-modulating properties.
- Analytical Challenges: The carboline’s EI-MS fragmentation pattern () highlights the need for tailored ionization methods for nitro-substituted quinolines to avoid excessive degradation .
Biological Activity
N-(4-Chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its effects on oxidative stress, inflammation, and apoptosis.
- Molecular Formula : C20H20ClN3O4
- Molecular Weight : 401.85 g/mol
- InChIKey : VKKNSOOOMVLIPX-UHFFFAOYSA-N
The compound exhibits biological activity primarily through its antioxidant properties. It has been shown to reduce oxidative stress markers and modulate inflammatory responses. The following mechanisms have been identified:
- Antioxidant Activity : The compound reduces levels of reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes.
- Anti-inflammatory Effects : It inhibits the expression of pro-inflammatory cytokines and transcription factors such as NF-κB.
- Apoptosis Inhibition : The compound decreases the activity of caspases involved in apoptotic pathways.
Case Study: Hepatoprotective Effects
A study assessed the hepatoprotective effects of related dihydroquinoline derivatives in rats subjected to acetaminophen-induced liver damage. Key findings included:
- Oxidative Stress Reduction : Administration of the compound significantly reduced markers of oxidative stress, such as 8-hydroxy-2-deoxyguanosine and 8-isoprostane.
- Cytokine Modulation : There was a notable decrease in pro-inflammatory cytokines (IL-1β, TNF-α) and NF-κB mRNA levels.
- Caspase Activity : The compound reduced the activities of caspases 3, 8, and 9, indicating a protective effect against apoptosis induced by oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Mechanism |
|---|---|---|
| Antioxidant | Reduced ROS levels | Enhanced antioxidant enzyme activity |
| Anti-inflammatory | Decreased pro-inflammatory cytokines | Inhibition of NF-κB activation |
| Apoptosis Inhibition | Lowered caspase activity | Blockade of apoptotic pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
